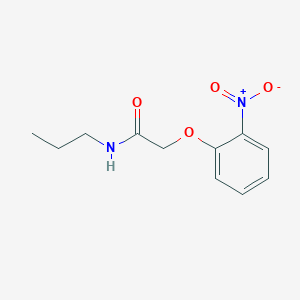
5-chloro-N,1-dimethylindole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N,1-dimethylindole-3-carboxamide, also known as CDIC, is a chemical compound that has been widely used in scientific research. It belongs to the class of indole derivatives and has been found to exhibit a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-chloro-N,1-dimethylindole-3-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). 5-chloro-N,1-dimethylindole-3-carboxamide may also activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
5-chloro-N,1-dimethylindole-3-carboxamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-chloro-N,1-dimethylindole-3-carboxamide has also been found to reduce oxidative stress and protect against DNA damage. In addition, 5-chloro-N,1-dimethylindole-3-carboxamide has been shown to improve insulin sensitivity and glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N,1-dimethylindole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit a variety of biological activities. However, 5-chloro-N,1-dimethylindole-3-carboxamide also has some limitations. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects.
Orientations Futures
There are several future directions for research on 5-chloro-N,1-dimethylindole-3-carboxamide. One area of interest is the development of 5-chloro-N,1-dimethylindole-3-carboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 5-chloro-N,1-dimethylindole-3-carboxamide. Additionally, further studies are needed to determine the potential therapeutic applications of 5-chloro-N,1-dimethylindole-3-carboxamide in various diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-N,1-dimethylindole-3-carboxamide involves the reaction of 5-chloroindole-3-carboxylic acid with thionyl chloride and then with N,N-dimethylformamide. This reaction results in the formation of 5-chloro-N,1-dimethylindole-3-carboxamide, which can be purified using column chromatography.
Applications De Recherche Scientifique
5-chloro-N,1-dimethylindole-3-carboxamide has been widely used in scientific research, particularly in the field of pharmacology. It has been found to exhibit a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. 5-chloro-N,1-dimethylindole-3-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propriétés
IUPAC Name |
5-chloro-N,1-dimethylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-13-11(15)9-6-14(2)10-4-3-7(12)5-8(9)10/h3-6H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFTSZGWGGHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C2=C1C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

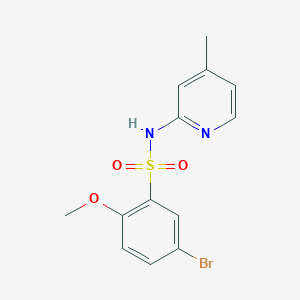
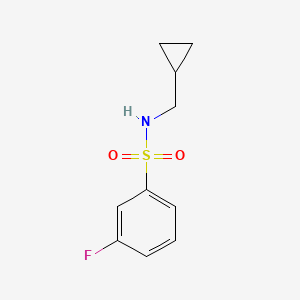
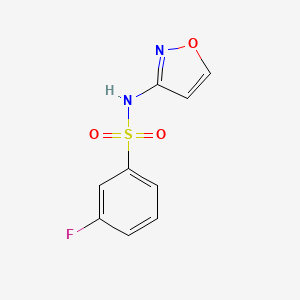
![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)

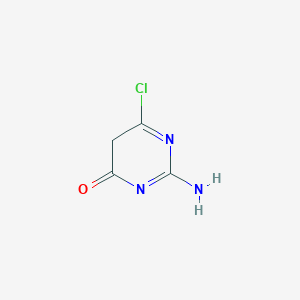
![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)
